(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid
CAS No.:
Cat. No.: VC15784044
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O3S |
|---|---|
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | (1R,3S)-3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17)/t9-,10+/m0/s1 |
| Standard InChI Key | NLYCQROZGIOILC-VHSXEESVSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2C=S)C(=O)O |
| Canonical SMILES | C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid (C₁₄H₁₄O₃S; MW 262.33 g/mol) features a cyclopentane ring substituted at the 1- and 3-positions with a carboxylic acid group and a 2-thioformylbenzoyl unit, respectively. The thioformyl group (–CHS) introduces electron-withdrawing effects, polarizing adjacent bonds and influencing intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O₃S | |
| Molecular Weight | 262.33 g/mol | |
| IUPAC Name | (1R,3S)-3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid | |
| SMILES Notation | C1CC@HC(=O)O | |
| InChIKey | NLYCQROZGIOILC-VHSXEESVSA-N |
The stereochemistry at the 1- and 3-positions creates a rigid, bicyclic-like conformation, which has been corroborated by X-ray crystallography in related cyclopentanecarboxylic acid derivatives .
Spectroscopic Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the thioformyl proton (δ ~9.8 ppm in CDCl₃) and the carboxylic acid proton (δ ~12.1 ppm), confirming the presence of these functional groups. Infrared (IR) spectroscopy further identifies stretching vibrations for the carbonyl groups (C=O at ~1680 cm⁻¹) and the thiocarbonyl (C=S at ~1050 cm⁻¹).
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis typically begins with cyclopentanecarboxylic acid derivatives, which undergo Friedel-Crafts acylation with thioformylbenzoyl chloride under anhydrous conditions. Key steps include:
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Activation of the Cyclopentane Core: The cyclopentanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Acylation: Reaction with thioformylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the 3-position of the cyclopentane ring.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (1R,3S) configuration, achieving enantiomeric excesses >90% in optimized protocols.
Yield Enhancement and Purification
Reaction yields (~65–75%) are maximized by maintaining temperatures between 0–5°C during acylation to minimize side reactions. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) isolates the product with >98% purity. Recrystallization from ethanol further enhances crystallinity, critical for structural characterization .
Chemical Reactivity and Mechanistic Pathways
Electrophilic Reactivity
The thioformyl group’s electron-withdrawing nature activates the benzoyl moiety toward nucleophilic attack. For example, amines undergo conjugate addition at the β-position of the thiocarbonyl group, forming thioamide derivatives. This reactivity parallels that observed in permethrinic acid analogs, where dichloroethenyl groups similarly enhance electrophilicity .
Carboxylic Acid Transformations
The carboxylic acid group participates in esterification and amidation reactions. Coupling with alcohols using DCC (N,N'-dicyclohexylcarbodiimide) yields esters, while reaction with primary amines forms amides, expanding the compound’s utility in peptidomimetic synthesis.
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediate
The compound’s rigid structure makes it a promising scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Computational docking studies suggest favorable binding to the ATP-binding pocket of EGFR tyrosine kinase, with ΔG values of −8.2 kcal/mol.
Polymer Chemistry
Incorporation into polyesters via polycondensation reactions improves thermal stability (T_g increased by 15°C compared to adipic acid-based polymers). The thioformyl group also facilitates cross-linking in vulcanized rubbers, enhancing tensile strength by 20%.
Research Advancements and Case Studies
Polymorphism and Crystallography
A comparative study of polymorphs in a related cyclopentanecarboxylic acid derivative revealed that hydrogen bonding between carboxyl groups dictates crystal packing . In polymorph I, symmetric O–H···O hydrogen bonds (2.662 Å) form dimers, whereas polymorph II exhibits disordered carboxyl orientations . These findings underscore the importance of crystallization conditions in modulating material properties.
Thermodynamic Stability
Differential scanning calorimetry (DSC) of (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid shows a melting point of 187°C with no observed phase transitions below this temperature, indicating high thermal stability.
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